Methyl 2-(aminomethyl)isonicotinate
Overview
Description
Molecular Structure Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Pest Management
Methyl isonicotinate has been studied extensively as a non-pheromone semiochemical for thrips pest management. It is used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. This compound has shown potential in various thrips management strategies, including mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides in both indoor and outdoor crops (Teulon et al., 2017).
Tuberculostatic Drugs Research
Studies on the quantitative structure-activity relationships of 2-substituted isonicotinic acid hydrazides have been conducted. These studies correlate electronic, steric, and lipophilic properties of substituents with biological activity against Mycobacterium tuberculosis. This research supports the hypothesis that isonicotinic acid derivatives are incorporated into an NAD analogue, indicating their importance in the development of tuberculostatic drugs (Seydel et al., 1976).
Electrochemical Studies
The electrochemical reduction of methyl isonicotinate has been examined, revealing insights into its reduction mechanism. This research is crucial in understanding the chemical properties and potential applications of methyl isonicotinate in various fields, such as synthetic chemistry and materials science (Laviron et al., 1994).
Organic Synthesis
Methyl isonicotinate has been utilized as a catalyst or reagent in the synthesis of complex organic compounds, such as pyranopyrazoles. This demonstrates its role in facilitating efficient and green organic synthesis processes (Zolfigol et al., 2013).
Antimicrobial Research
Silver complexes with isonicotinate-type ligands, including methyl isonicotinate, have been synthesized and shown to have antibacterial activities against clinically isolated antibiotic-resistant pathogens. This highlights the potential of methyl isonicotinate derivatives in addressing challenges in antimicrobial resistance (Abu-Youssef et al., 2007).
Hemoglobin Modifiers
Research into allosteric modifiers of hemoglobin has identified compounds structurally related to methyl isonicotinate. These compounds can decrease the oxygen affinity of human hemoglobin, which may be relevant in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).
Properties
IUPAC Name |
methyl 2-(aminomethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJROINROTNRUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478211 | |
Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-69-1 | |
Record name | 4-Pyridinecarboxylic acid, 2-(aminomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94413-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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